molecular formula C7H14N4O2 B13329209 4-acetyl-N'-hydroxypiperazine-1-carboximidamide

4-acetyl-N'-hydroxypiperazine-1-carboximidamide

Cat. No.: B13329209
M. Wt: 186.21 g/mol
InChI Key: HCDFZTGJKKWMCC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N’-hydroxypiperazine-1-carboximidamide typically involves the reaction of piperazine derivatives with acetylating agents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for 4-acetyl-N’-hydroxypiperazine-1-carboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 4-acetyl-N’-hydroxypiperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C7H14N4O2

Molecular Weight

186.21 g/mol

IUPAC Name

4-acetyl-N'-hydroxypiperazine-1-carboximidamide

InChI

InChI=1S/C7H14N4O2/c1-6(12)10-2-4-11(5-3-10)7(8)9-13/h13H,2-5H2,1H3,(H2,8,9)

InChI Key

HCDFZTGJKKWMCC-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)N1CCN(CC1)/C(=N/O)/N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=NO)N

Origin of Product

United States

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